molecular formula C23H30N2O B2707087 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide CAS No. 1396576-70-7

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide

Cat. No.: B2707087
CAS No.: 1396576-70-7
M. Wt: 350.506
InChI Key: IKENINOMEFYASC-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide is a complex organic compound that features an adamantane core, a benzyl group, and a but-2-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the But-2-yn-1-yl Chain: This can be achieved through a Sonogashira coupling reaction between an alkyne and an aryl halide.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving protein-ligand interactions.

Medicine

Potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds with similar adamantane cores, such as amantadine or rimantadine.

    Benzyl Amines: Compounds with benzyl amine groups, such as benzylamine or N-benzylmethylamine.

Uniqueness

The uniqueness of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}adamantane-1-carboxamide lies in its combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-25(17-18-7-3-2-4-8-18)10-6-5-9-24-22(26)23-14-19-11-20(15-23)13-21(12-19)16-23/h2-4,7-8,19-21H,9-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKENINOMEFYASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C12CC3CC(C1)CC(C3)C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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